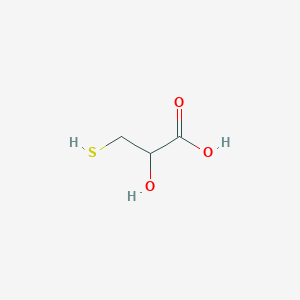

3-Mercaptolactic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Mercaptolactic acid can be synthesized through the reaction of lactic acid with hydrogen sulfide under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the addition of the sulfanyl group to the lactic acid molecule.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the continuous addition of hydrogen sulfide to a lactic acid solution in the presence of a catalyst, followed by purification steps to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Mercaptolactic acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The thiol group can participate in substitution reactions to form thioesters and other sulfur-containing compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are employed for thioester formation.

Major Products:

Disulfides: Formed through oxidation.

Alcohols: Resulting from reduction.

Thioesters: Produced via substitution reactions.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 3-mercaptolactic acid is utilized for:

- Polymer Synthesis : Its reactive thiol group allows it to participate in the synthesis and modification of polymers, enhancing material properties such as elasticity and durability.

- Chemical Reactions : The compound undergoes oxidation to form disulfides, reduction to generate alcohols, and substitution reactions to produce thioesters. This versatility makes it a valuable reagent in organic synthesis.

Biology

This compound plays a significant role in biological research:

- Gene Regulation : It is involved in the phosphorylation and acetylation of histone H2B, influencing gene expression and regulation.

- Metabolic Studies : It has been identified as a metabolite associated with cysteine metabolism, providing insights into metabolic disorders .

Medicine

Research into the medical applications of this compound includes:

- Therapeutic Potential : Studies suggest that it may have beneficial effects in treating metabolic disorders due to its role in sulfur amino acid metabolism and potential antioxidant properties .

- Biomarker Development : Its presence in urine has been studied as a potential biomarker for certain metabolic conditions, providing diagnostic avenues for conditions like mercaptolactate-cysteine disulfiduria (MCDU) .

Data Tables

| Compound | Structure | Key Applications |

|---|---|---|

| Lactic Acid | C₃H₆O₃ | Fermentation, food industry |

| 3-Mercaptopropionic Acid | C₃H₆O₂S | Polymer synthesis |

| Cysteine | C₃H₇NO₂S | Protein synthesis, antioxidant activity |

Case Study 1: Gene Regulation Mechanisms

A study demonstrated that this compound influences histone modifications that regulate gene expression. The research highlighted how its thiol group interacts with histones to facilitate acetylation processes, thereby affecting transcriptional activity in mammalian cells .

Case Study 2: Metabolic Disorder Biomarker

Research conducted on patients with MCDU revealed elevated levels of this compound in urine samples. This finding supports the hypothesis that this compound could serve as a biomarker for diagnosing metabolic disorders related to sulfur amino acid metabolism .

Mécanisme D'action

The mechanism of action of 3-mercaptolactic acid involves its highly reactive thiol group, which can form disulfides, thioesters, and other sulfur-containing compounds. This reactivity allows it to participate in various biochemical pathways, including the modification of proteins through phosphorylation and acetylation. The compound targets specific molecular pathways involved in gene regulation and metabolic processes .

Comparaison Avec Des Composés Similaires

Lactic Acid: The parent compound, lacking the sulfanyl group.

3-Mercaptopropionic Acid: Similar structure but with a different functional group arrangement.

Cysteine: An amino acid with a thiol group, involved in similar metabolic pathways

Uniqueness: 3-Mercaptolactic acid is unique due to its combination of a hydroxyl group and a thiol group on the same carbon backbone, allowing it to participate in a diverse range of chemical reactions and biological processes. This dual functionality distinguishes it from other similar compounds and enhances its versatility in scientific research and industrial applications .

Activité Biologique

3-Mercaptolactic acid (3-MP), also known as β-mercaptolactic acid, is a sulfur-containing organic compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Chemical Formula : C₃H₆O₃S

- Molecular Weight : 122.14 g/mol

- IUPAC Name : 2-hydroxy-3-sulfanylpropanoic acid

- CAS Registry Number : 2614-83-7

This compound is primarily involved in cysteine metabolism and can serve as a biomarker for dietary intake of certain foods, such as poultry and pork .

Biological Functions

This compound exhibits several biological activities:

-

Metabolic Role :

- It is a primary metabolite essential for various physiological functions, particularly in the metabolism of sulfur-containing amino acids .

- 3-MP has been shown to influence metabolic pathways related to cysteine and may affect the levels of other metabolites associated with arsenic metabolism, indicating its potential role in detoxification processes .

-

Antioxidant Properties :

- The compound possesses antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in studies examining its effects on cellular health and longevity.

- Synergistic Effects with Nutrients :

Case Studies and Experimental Data

-

Metabolomic Analysis :

- A study highlighted the association between dietary intake of specific nutrients and the levels of metabolites, including 3-MP, in individuals exposed to inorganic arsenic (iAs). The findings suggested that higher nutrient intake could lead to improved iAs metabolism and reduced adverse health effects .

- Purification Studies :

- Comparative Analysis :

The mechanisms through which this compound exerts its biological effects include:

- Cysteine Metabolism : As a product of cysteine metabolism, it plays a crucial role in synthesizing other sulfur-containing compounds vital for cellular functions.

- Detoxification Pathways : By participating in metabolic pathways that detoxify harmful substances like arsenic, it may help reduce oxidative damage and promote cellular health.

Tables Summarizing Key Findings

Propriétés

IUPAC Name |

2-hydroxy-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c4-2(1-7)3(5)6/h2,4,7H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQOVQTWRIJPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863000 | |

| Record name | 2-Hydroxy-3-sulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Mercaptolactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2614-83-7 | |

| Record name | 3-Mercaptolactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2614-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Mercaptolactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002614837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Mercaptolactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.